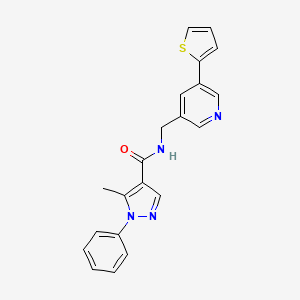

5-methyl-1-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide

Description

5-methyl-1-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative with a complex heterocyclic architecture. Its structure comprises a pyrazole core substituted with a methyl group at position 5, a phenyl group at position 1, and a carboxamide moiety linked to a pyridine-thiophene hybrid side chain. This compound’s design likely aims to leverage the pharmacophoric properties of pyrazole (e.g., metabolic stability, hydrogen-bonding capacity) and the electronic diversity of thiophene and pyridine rings for targeted biological interactions . However, specific data on its synthesis, biological activity, or applications are notably absent in the provided evidence, necessitating comparisons with structurally analogous compounds.

Properties

IUPAC Name |

5-methyl-1-phenyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c1-15-19(14-24-25(15)18-6-3-2-4-7-18)21(26)23-12-16-10-17(13-22-11-16)20-8-5-9-27-20/h2-11,13-14H,12H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXHWAKUPGTHRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-methyl-1-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Core Structure : Pyrazole ring with a phenyl group and a carboxamide substituent.

- Substituents : A thiophene ring and a pyridine moiety, which are known to enhance biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

- COX Inhibition : The compound showed promising selectivity towards COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

Research indicates that pyrazole derivatives can act as anticancer agents by interfering with various cellular pathways. The specific compound has been assessed for its cytotoxic effects against cancer cell lines.

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. Preliminary results indicate moderate activity against Gram-positive bacteria, making it a candidate for further development in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

The biological activity of the compound is believed to be linked to its ability to modulate inflammatory mediators and interfere with cancer cell signaling pathways. Specifically:

- Inhibition of COX Enzymes : By selectively inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins.

- Induction of Apoptosis : The anticancer effects may be attributed to the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death in cancer cells.

- Antimicrobial Mechanism : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Study on Inflammatory Disorders : A double-blind placebo-controlled trial demonstrated that a related pyrazole derivative significantly reduced pain and inflammation in patients with rheumatoid arthritis .

- Cancer Treatment Trials : Phase I trials involving similar compounds showed promising results in reducing tumor size in patients with advanced solid tumors, leading to further exploration into combination therapies .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties, particularly in the following areas:

Anticancer Activity

- Mechanism: The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. In vitro studies have indicated significant tumor growth inhibition in xenograft models.

Case Study:

A study demonstrated that derivatives of this compound significantly inhibited tumor growth, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

- Mechanism: It may inhibit key inflammatory pathways and cytokine production, positioning it as a candidate for treating chronic inflammatory conditions.

Case Study:

In vivo models indicated that treatment with this compound resulted in reduced edema and inflammatory markers in arthritis models .

Enzyme Inhibition

The compound has been investigated for its ability to act as an enzyme inhibitor. Notably, it has shown activity against cyclooxygenase (COX) enzymes, which play a critical role in mediating inflammatory responses.

Comparative Analysis of Enzyme Inhibition:

| Compound | Target Enzyme | Inhibition Activity |

|---|---|---|

| 5-methyl-1-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide | COX enzymes | Significant |

| Other similar compounds | Various | Variable |

Material Science

The compound's unique electronic properties make it suitable for applications in organic semiconductors and photovoltaic cells. Its structural features allow for enhanced charge transport properties.

Synthesis and Characterization

The synthesis typically involves multi-step organic reactions starting from 3-acetylpyridine and thiophene derivatives. Characterization methods such as NMR, FTIR, and mass spectrometry are employed to confirm the structure.

Structure–Activity Relationship (SAR) Studies

Research has focused on modifying substituents on the pyridine or thiophene rings to enhance biological activity. Variations have been correlated with changes in potency against specific biological targets.

Key Findings:

- Substituent variations can significantly impact binding affinity and selectivity towards biological targets.

Biological Assays

Extensive biological assays have been conducted to evaluate the efficacy of the compound against various pathogens, including bacteria and fungi.

Table of Biological Assays:

| Assay Type | Pathogen | Result |

|---|---|---|

| Anticancer | Various cancer cell lines | Significant inhibition |

| Anti-inflammatory | Arthritis models | Reduced inflammation |

| Antimicrobial | S. aureus, E. coli | Moderate efficacy |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several pyrazole-carboxamide derivatives, as highlighted in the evidence:

Key Observations :

- Thiophene vs. Triazole/Chloro Substituents : The target compound’s thiophene ring (vs. triazole in or chloro groups in ) may confer distinct electronic and steric properties. Thiophene’s sulfur atom could influence redox interactions or enhance aromatic stacking compared to triazole’s hydrogen-bonding capacity .

- Pyridine vs. Dichlorophenyl : The pyridine-thiophene side chain in the target compound may improve solubility relative to dichlorophenyl-substituted analogues, which are more lipophilic and prone to bioaccumulation .

Limitations of Current Data :

- No explicit biological data (e.g., IC50, binding affinities) are available for the target compound, making direct pharmacological comparisons speculative.

Q & A

Q. Key Conditions :

- Solvents: DMF or dichloromethane for solubility.

- Catalysts: K₂CO₃ or triethylamine to facilitate deprotonation .

Basic: How is this compound characterized to confirm its structural integrity?

Methodological Answer:

Characterization involves:

Spectroscopy :

- ¹H/¹³C NMR : To confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, pyridine protons at δ 8.0–8.5 ppm).

- FT-IR : Carboxamide C=O stretch ~1650–1700 cm⁻¹ .

Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~425–430 g/mol).

X-ray Crystallography : For absolute configuration determination (e.g., bond angles and torsional strain analysis) .

Advanced: How can researchers optimize the synthetic yield and purity of this compound?

Methodological Answer:

Optimization strategies include:

Reagent Stoichiometry : Maintaining a 1.1:1 molar ratio of amine to carboxylic acid to minimize side products.

Temperature Control : Conducting coupling reactions at 0–5°C to suppress racemization.

Workup Adjustments : Using aqueous NaHCO₃ washes to remove unreacted acid derivatives.

Advanced Purification : Employing preparative HPLC with a C18 column (acetonitrile/water gradient) for >98% purity .

Table 1 : Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C | Reduces side reactions |

| Solvent | Anhydrous DMF | Enhances solubility |

| Catalyst (K₂CO₃) | 1.2 equivalents | Maximizes deprotonation |

Advanced: What computational approaches are suitable for predicting the biological activity of this compound?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the pyrazole and thiophene moieties as pharmacophores.

QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with activity data from analogs.

MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

Methodological Answer:

Re-examine Sample Purity : Contaminants (e.g., residual solvents) may skew NMR signals. Confirm purity via HPLC-MS.

Dynamic Effects : NMR captures time-averaged conformers, while X-ray provides static snapshots. Use variable-temperature NMR to assess conformational flexibility.

Synchrotron Validation : Repeat X-ray studies at higher resolution (<1.0 Å) to resolve ambiguities in electron density maps .

Advanced: What strategies are recommended for evaluating the compound’s stability under physiological conditions?

Methodological Answer:

pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS.

Light/Temperature Stress : Expose to UV light (254 nm) or 40°C for 48 hours. Track decomposition products.

Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .

Advanced: How can researchers resolve discrepancies in biological activity data across different assays?

Methodological Answer:

Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cell-based luciferase assays).

Control Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) to normalize inter-assay variability.

Data Triangulation : Combine IC₅₀ values, kinetic parameters (kcat/KM), and structural data to reconcile differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.